3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one

Physicochemical profiling Medicinal chemistry Building block selection

3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one (CAS 52480-74-7) is a synthetic small molecule (C15H16N2O3, MW 272.30 g/mol) characterized by a hexahydroindol-2-one core fused to a 1,3-benzodioxole substituent. Its computed physicochemical properties include an XLogP3-AA of 1.6, one hydrogen bond donor, four hydrogen bond acceptors, and a single rotatable bond, defining a moderately lipophilic scaffold with limited conformational flexibility.

Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
CAS No. 52480-74-7
Cat. No. B12921989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one
CAS52480-74-7
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESC1CCC2=C(C(=O)N(C2C1)C3=CC4=C(C=C3)OCO4)N
InChIInChI=1S/C15H16N2O3/c16-14-10-3-1-2-4-11(10)17(15(14)18)9-5-6-12-13(7-9)20-8-19-12/h5-7,11H,1-4,8,16H2
InChIKeyDFSVLWDYYFZROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one (CAS 52480-74-7): Baseline Properties for Scientific Procurement


3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one (CAS 52480-74-7) is a synthetic small molecule (C15H16N2O3, MW 272.30 g/mol) characterized by a hexahydroindol-2-one core fused to a 1,3-benzodioxole substituent [1]. Its computed physicochemical properties include an XLogP3-AA of 1.6, one hydrogen bond donor, four hydrogen bond acceptors, and a single rotatable bond, defining a moderately lipophilic scaffold with limited conformational flexibility [1]. The compound contains a primary amino group at the 3-position of the indolone ring, a feature that distinguishes it from closely related benzodioxole-indolone analogs lacking this reactive handle.

Why Generic Substitution Fails for 3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one


In-class compounds bearing the benzodioxole-indolone scaffold cannot simply be interchanged because the presence and position of the 3-amino group fundamentally alters the hydrogen-bonding capacity, reactivity, and potential for downstream derivatization [1]. The computed hydrogen bond donor count of 1 for this compound, versus 0 for des-amino analogs, creates a distinct interaction profile that may affect target engagement in biochemical assays or synthetic utility as a building block [1]. The following evidence guide identifies the limited but precise quantitative differentiators that support compound-specific selection criteria.

Product-Specific Quantitative Evidence Guide for 3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one (CAS 52480-74-7)


Enhanced Hydrogen Bond Donor Capacity Relative to Des-Amino Benzodioxole-Indolone Analogs

3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one possesses one hydrogen bond donor (HBD), whereas the des-amino comparator 1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one has zero HBDs [1]. This difference, quantified from computed molecular descriptors, indicates the target compound can engage in hydrogen bond donation that is impossible for the comparator. Neither binding affinity nor functional assay data are available in the public domain to quantify the biological consequence of this difference.

Physicochemical profiling Medicinal chemistry Building block selection

Moderate Lipophilicity Distinguishes the Compound from More Hydrophilic Indolone Derivatives

The target compound has a computed XLogP3-AA of 1.6 [1]. In contrast, the benzodioxole-free comparator 3-amino-1,4,5,6,7,7a-hexahydro-2H-indol-2-one (lacking the benzodioxole moiety) is expected to have a significantly lower logP (estimated <0.5), although no experimentally measured logP data are publicly available for direct head-to-head comparison. The moderate lipophilicity of the target compound may confer advantages in membrane permeability or target binding in hydrophobic pockets, though this inference is class-level and not validated by comparative assay data.

Lipophilicity ADME prediction Compound library design

Restricted Rotatable Bond Count Confers Lower Conformational Entropy than Flexible Analogs

The target compound contains only 1 rotatable bond [1], whereas common flexible benzodioxole-bearing analogs (e.g., N-(1,3-benzodioxol-5-ylmethyl)-substituted indolones) possess 2–4 rotatable bonds. Lower rotatable bond count is generally associated with higher ligand efficiency and reduced entropic penalty upon target binding. This represents a class-level advantage derived from the rigid hexahydroindol-2-one scaffold, though no direct binding entropy measurements are available for this compound.

Conformational analysis Ligand efficiency Biophysical screening

Limited Publicly Available Comparative Biological Data Necessitates Assumption of Scaffold-Dependent Differentiation

As of May 2026, no primary research papers, patents, or authoritative databases (ChEMBL, BindingDB, PubChem BioAssay) contain quantitative biological activity data (IC50, Ki, EC50) for CAS 52480-74-7 in any assay system that includes a direct comparator. The BindingDB entry initially proposed for this compound (BDBM50127139) was identified as a structurally distinct molecule [2]. Consequently, all differentiation claims in this guide are limited to computed physicochemical descriptors and class-level inferences. Users requiring biological differentiation must commission bespoke comparative profiling, as generic substitution decisions cannot be supported by extant public data.

Data availability Procurement risk assessment Screening library curation

Procurement-Relevant Application Scenarios for 3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one


Building Block for Fragment-Based Drug Design Targeting Hydrogen Bond Acceptor-Rich Sites

The presence of a primary amino hydrogen bond donor (HBD count = 1) distinguishes this compound from des-amino benzodioxole-indolone analogs [1]. This feature is valuable in fragment-based screening where the donor can form key interactions with hydrogen bond acceptor residues in a target binding site, while the rigid scaffold (1 rotatable bond) minimizes entropic penalty [1]. Procurement for fragment libraries should prioritize this compound over analogs lacking the amino group.

Synthetic Intermediate Requiring 3-Amino Reactivity on a Benzodioxole-Indolone Core

The 3-amino group serves as a reactive handle for amide bond formation, reductive amination, or urea synthesis, enabling diversification into screening libraries [1]. Unlike 3-unsubstituted benzodioxole-indolones, this compound can be directly coupled to carboxylic acid building blocks without prior functionalization, improving synthetic efficiency in parallel chemistry workflows.

Physicochemical Probe for Lipophilicity-Dependent Cellular Assays

With a computed XLogP3-AA of 1.6 [1], this compound occupies a moderate lipophilicity range suitable for cell permeability while maintaining reasonable aqueous solubility for in vitro assays. In procurement decisions for physicochemical reference sets, this compound can represent the benzodioxole-indolone scaffold within the ideal logP 1–3 drug-like space, unlike more hydrophilic indolone derivatives.

Bespoke Biological Profiling Campaign (When Public Data Are Insufficient)

Given the absence of publicly available comparative bioactivity data for CAS 52480-74-7 [1], the compound is best procured for de novo screening campaigns where its activity can be directly compared to chosen analogs under identical assay conditions. Procurement decisions should be accompanied by a commitment to generate primary data, as existing databases cannot support evidence-based selection for biological targets.

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